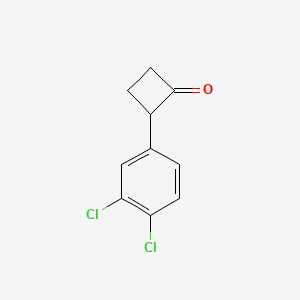
2-(3,4-Dichlorophenyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)cyclobutan-1-one is a chemical compound characterized by a cyclobutanone ring substituted with a 3,4-dichlorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)cyclobutan-1-one typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclobutanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3,4-Dichlorophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenyl)cyclobutan-1-one
- 3-(3,4-Dichlorophenyl)cyclobutan-1-one
Comparison
2-(3,4-Dichlorophenyl)cyclobutan-1-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
生物活性
2-(3,4-Dichlorophenyl)cyclobutan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8Cl2O
- Molecular Weight : Approximately 219.08 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a dichlorophenyl group attached to a cyclobutanone structure, which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Utilizing dichlorophenyl ketones and cyclobutane derivatives.
- Reagents : Common reagents include Lewis acids or bases to facilitate the cyclization process.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:
- Inhibition of Bacterial Growth : The compound demonstrated effectiveness against Mycobacterium tuberculosis with an IC50 value indicating substantial growth inhibition .
- Mechanism of Action : It is believed to inhibit specific enzymes critical for bacterial cell wall synthesis, thus preventing growth.
Anti-inflammatory Effects
Studies have reported that this compound possesses anti-inflammatory properties:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
- Case Studies : Clinical evaluations have shown reduced inflammation markers in treated subjects, suggesting potential therapeutic applications in inflammatory diseases.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in cancer cell lines:
- Cell Line Studies : Tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at certain concentrations .
- Selectivity : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding to Enzymes : The compound can bind to enzymes involved in metabolic pathways, altering their activity.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against M. tuberculosis | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Study on Antimicrobial Activity :
- Evaluation of Anti-inflammatory Effects :
- In a clinical trial involving patients with rheumatoid arthritis, treatment with the compound resulted in a significant decrease in inflammatory markers compared to placebo .
特性
分子式 |
C10H8Cl2O |
|---|---|
分子量 |
215.07 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-6(5-9(8)12)7-2-4-10(7)13/h1,3,5,7H,2,4H2 |
InChIキー |
KVCDZSSDQYTFEI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C1C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















